N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
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Overview
Description
N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylcarbamoyl group, a pyrrolidine ring, and a pyridin-2-ylamino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.
Introduction of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate amine.
Attachment of the Benzylcarbamoyl Group: The final step includes the coupling of the benzylcarbamoyl group to the pyrrolidine ring, often using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in organic synthesis.
Uniqueness
N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16(20(27)25-21(28)24-13-17-7-3-2-4-8-17)26-12-10-18(15-26)14-23-19-9-5-6-11-22-19/h2-9,11,16,18H,10,12-15H2,1H3,(H,22,23)(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJBIIAXNQBLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NCC1=CC=CC=C1)N2CCC(C2)CNC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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